molecular formula C7H7N5S B13689703 2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole

Cat. No.: B13689703
M. Wt: 193.23 g/mol
InChI Key: KRZBIXWGWFDAGE-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-pyrimidinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-methyl-4-pyrimidinyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-methyl-6-pyrimidinyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-oxadiazole

Uniqueness

2-Amino-5-(2-methyl-5-pyrimidinyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7N5S

Molecular Weight

193.23 g/mol

IUPAC Name

5-(2-methylpyrimidin-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H7N5S/c1-4-9-2-5(3-10-4)6-11-12-7(8)13-6/h2-3H,1H3,(H2,8,12)

InChI Key

KRZBIXWGWFDAGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2=NN=C(S2)N

Origin of Product

United States

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